molecular formula C25H24IN3O3 B4574127 N-[2-(4-butoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-2-iodobenzamide

N-[2-(4-butoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-2-iodobenzamide

Cat. No.: B4574127
M. Wt: 541.4 g/mol
InChI Key: SSBOBPRLSLWCNU-UHFFFAOYSA-N
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Description

N-[2-(4-butoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-2-iodobenzamide is a useful research compound. Its molecular formula is C25H24IN3O3 and its molecular weight is 541.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 541.08624 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Catalysis

Quinazolinones, including derivatives similar to the compound , are synthesized through various innovative methods, enhancing their accessibility for research and application in medicinal chemistry. For instance, molecular iodine has been utilized as a catalyst in the oxidative coupling of 2-aminobenzamides with aryl methyl ketones to produce 2-aryl quinazolin-4(3H)-ones, demonstrating the role of iodine in selective transformations without the need for metals or ligands (Mohammed, Vishwakarma, & Bharate, 2015). Additionally, the use of ionic liquids has been reported for the synthesis of quinazolinone derivatives, showcasing an environmentally friendly medium that potentially lowers the ecological impact of chemical synthesis (Sheng et al., 2012).

Green Chemistry and Environmental Considerations

The pursuit of green chemistry principles in the synthesis of quinazolinones is evident in studies employing iodine catalysis within ionic liquids, which are considered green solvents. This approach not only simplifies the synthetic process but also aligns with environmental sustainability by minimizing harmful by-products and facilitating solvent recyclability (Lu et al., 2014). Such methodologies underscore the importance of developing eco-friendly synthetic routes that could be applied to the production of N-[2-(4-butoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-2-iodobenzamide and related compounds.

Applications in Medicinal Chemistry

While the direct application of this compound in medicinal chemistry wasn't found in the literature, the exploration of quinazolinone derivatives in various biological activities suggests a potential avenue for research. Quinazolinones have been investigated for their anti-proliferative, antimicrobial, and anti-fungal properties, indicating their significance in the development of new therapeutic agents (Mulakayala et al., 2012; Mabkhot et al., 2014). Such studies provide a foundation for further investigation into specific derivatives like this compound, potentially unveiling novel pharmacological properties.

Properties

IUPAC Name

N-[2-(4-butoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24IN3O3/c1-2-3-16-32-18-14-12-17(13-15-18)23-27-22-11-7-5-9-20(22)25(31)29(23)28-24(30)19-8-4-6-10-21(19)26/h4-15,23,27H,2-3,16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBOBPRLSLWCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24IN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-butoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-2-iodobenzamide
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N-[2-(4-butoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-2-iodobenzamide
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N-[2-(4-butoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-2-iodobenzamide
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N-[2-(4-butoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-2-iodobenzamide
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N-[2-(4-butoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-2-iodobenzamide
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N-[2-(4-butoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-2-iodobenzamide

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